6-Desamino 6-Chloro Etravirine
Description
Evolution of Diarylpyrimidine (DAPY) NNRTIs in Antiretroviral Therapy (ART)
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART), valued for their potent antiviral activity, high specificity, and low toxicity. nih.gov The first generation of NNRTIs, which includes nevirapine, delavirdine, and efavirenz, marked a significant step forward in the management of Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov These agents function by binding to an allosteric, hydrophobic pocket within the HIV-1 reverse transcriptase (RT) enzyme, a site distinct from the active site where nucleoside/nucleotide RT inhibitors (NRTIs) bind. tandfonline.comnih.gov This binding induces a conformational change in the enzyme, inhibiting its function and thus blocking viral replication.
Despite their initial success, the therapeutic efficacy of first-generation NNRTIs is constrained by a low genetic barrier to resistance. asm.org The virus can readily develop resistance through single-point mutations in the NNRTI-binding pocket, such as the commonly observed K103N and Y181C mutations. wikipedia.orgmdpi.com These mutations reduce the binding affinity of the inhibitors, often leading to high-level cross-resistance among the entire first-generation class and subsequent treatment failure. nih.govasm.org
To address the challenge of resistance, research efforts focused on developing new NNRTIs with improved resilience. This led to the emergence of the diarylpyrimidine (DAPY) class of compounds, which represent a major advancement in NNRTI development. nih.govnih.gov Etravirine (B1671769) and rilpivirine (B1684574) are prominent, FDA-approved drugs from this second generation. nih.gov
Etravirine (ETR), a diarylpyrimidine compound, was specifically designed to be effective against HIV-1 strains that have developed resistance to first-generation NNRTIs. wikipedia.org Its unique potency is attributed to its remarkable molecular flexibility. tandfonline.comwikipedia.org Etravirine can adopt multiple conformations, often described as a "horseshoe" or "U-shape," allowing it to bind effectively to the reverse transcriptase enzyme in various ways. wikipedia.orgnih.gov This conformational adaptability enables Etravirine to maintain its inhibitory activity even when mutations are present in the binding pocket, giving it a significant advantage over its more rigid predecessors. asm.orgwikipedia.org
Table 1: Antiviral Activity of Selected NNRTIs Against Wild-Type and Mutant HIV-1
| Compound | Generation | Activity vs. Wild-Type HIV-1 (EC₅₀) | Activity vs. NNRTI-Resistant Strains |
|---|---|---|---|
| Nevirapine | First | Potent | Significant loss of activity with single mutations (e.g., K103N, Y181C) |
| Efavirenz | First | Potent | Significant loss of activity with single mutations (e.g., K103N) |
| Etravirine | Second (DAPY) | Highly Potent (EC₅₀: 1.4–4.8 nM) nih.gov | Maintains activity against many single and double mutants; effective against over 97% of clinical samples with first-generation NNRTI resistance. nih.gov |
While second-generation DAPY-NNRTIs like Etravirine possess a higher genetic barrier to resistance than their predecessors, they are not impervious to viral evolution. mdpi.com High-level resistance to Etravirine typically requires the accumulation of multiple resistance-associated mutations (RAMs). asm.orgresearchgate.net
Analyses from clinical trials have identified a number of key Etravirine RAMs. asm.orgnih.gov The presence of three or more of these mutations has been associated with a diminished virological response to the drug. asm.org Unlike first-generation NNRTIs, no single mutation typically confers complete resistance to Etravirine. nih.gov However, certain mutations, such as Y181C, can still impact its susceptibility, and combinations of mutations can lead to clinically significant resistance. asm.orgresearchgate.net
Table 2: Key Resistance-Associated Mutations (RAMs) for Etravirine
| Mutation | Prevalence/Impact |
|---|---|
| V90I | Identified as an Etravirine RAM. asm.orgnih.gov |
| A98G | Identified as an Etravirine RAM. asm.orgnih.gov |
| L100I | Identified as an Etravirine RAM. asm.orgnih.gov |
| K101E/P | Identified as an Etravirine RAM. asm.orgnih.gov |
| V106I | Identified as an Etravirine RAM. asm.orgnih.gov |
| V179D/F | Identified as an Etravirine RAM. asm.orgnih.gov |
| Y181C/I/V | A common NNRTI mutation that can affect Etravirine susceptibility, especially in combination with other RAMs. asm.orgnih.gov |
| G190A/S | Identified as an Etravirine RAM. asm.orgnih.gov |
| E138A/K/G/Q | Novel mutations specific to later-generation NNRTIs that can confer low-level resistance to Etravirine. researchgate.net |
Rationale for Structural Modifications of Etravirine: Investigating the 6-Desamino 6-Chloro Moiety
The compound 6-Desamino 6-Chloro Etravirine, chemically known as 4-((5-Bromo-6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile, is a key intermediate in the chemical synthesis of Etravirine. synzeal.comchemicalbook.com Its role is not that of a therapeutic agent itself, but rather a crucial precursor in a strategic synthetic pathway designed to construct the final, highly active Etravirine molecule.
The synthetic hypothesis centers on the chemical properties of the pyrimidine (B1678525) core. In this intermediate, the C6 position of the pyrimidine ring is occupied by a chlorine atom. Halogens, like chlorine, are excellent "leaving groups" in organic chemistry. This means they can be readily displaced and substituted by other chemical groups. The manufacturing process for Etravirine leverages this property in its final step, where the 6-chloro group is replaced by an amino (-NH₂) group through a process called amination, often using ammonia (B1221849). chemicalbook.com Therefore, the "desamino" (lacking the amino group) and "chloro" (containing the chlorine) state of this compound is a deliberate and necessary feature of the manufacturing process, setting the stage for the introduction of the vital amino group that characterizes the final drug.
The potential advantages related to overcoming resistance are not found in the this compound intermediate itself, but are fully realized in the final product, Etravirine, which is formed from it. The structural modification—specifically, the displacement of the C6-chloro atom with a C6-amino group—is critical to the drug's efficacy and resistance profile.
The final structure of Etravirine, featuring the C6-amino group, possesses the necessary conformational flexibility to bind effectively to the reverse transcriptase enzyme. This flexibility allows the molecule to reposition and adjust its binding within the NNRTI pocket to accommodate mutations that would otherwise prevent inhibitor binding. Research into the structure-activity relationships of DAPY analogs has consistently shown that substitutions on the central pyrimidine core are critical for anti-HIV activity. nih.govnih.gov The presence of the amino group at the C6 position in Etravirine is integral to establishing the interactions within the binding site that allow it to maintain potency against a wide spectrum of resistant viral strains. Thus, the 6-Desamino 6-Chloro intermediate is advantageous not as an antiviral, but as a well-designed precursor that facilitates the efficient and precise synthesis of the uniquely flexible and resilient Etravirine molecule.
Significance of the this compound Derivative in Advanced DAPY Research
The significance of this compound in advanced DAPY research is multifaceted, though it is not investigated as a potential therapeutic agent itself. Its primary importance lies in its role as a precursor in the synthesis of etravirine. The presence of the chloro group at the 6-position of the pyrimidine ring is a crucial feature for subsequent chemical modifications that lead to the final etravirine molecule.
Research Objectives and Scope of Investigation for this compound
The scope of investigation for this compound is largely confined to its chemical properties and its role in synthetic pathways. While it may be used as a reference standard in analytical methods for etravirine, there is limited research into its own biological activity as a potential NNRTI. The available information suggests that the focus of DAPY research has moved towards modifications that enhance, rather than diminish, the structural features present in etravirine. Therefore, the investigation of this compound is primarily of interest to medicinal and process chemists involved in the synthesis of next-generation NNRTIs.
Structure
3D Structure
Properties
IUPAC Name |
4-[5-bromo-6-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrClN5O/c1-11-7-14(10-24)8-12(2)17(11)28-19-16(21)18(22)26-20(27-19)25-15-5-3-13(9-23)4-6-15/h3-8H,1-2H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWHQRYHASBLKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)Br)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471895 | |
| Record name | 6-Desamino 6-Chloro Etravirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
269055-76-7 | |
| Record name | 4-[[5-Bromo-6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=269055-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-((5-Bromo-6-chloro-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethylbenzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269055767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Desamino 6-Chloro Etravirine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of 6 Desamino 6 Chloro Etravirine
Synthetic Pathways to 6-Desamino 6-Chloro Etravirine (B1671769)
The construction of 6-Desamino 6-Chloro Etravirine is a multi-step process that hinges on the formation of the central pyrimidine (B1678525) ring and the sequential introduction of its various substituents.
Retrosynthetic Analysis and Key Intermediates
A logical retrosynthetic analysis of this compound (I) suggests dissecting the molecule at the ether linkage and the C-N bonds connected to the pyrimidine ring. This approach points to three key starting materials: a substituted pyrimidine core, 4-aminobenzonitrile (B131773), and 4-hydroxy-3,5-dimethylbenzonitrile (B139854).
A plausible forward synthesis, therefore, commences with a suitably substituted pyrimidine. One critical intermediate is 4-((6-amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile (Etravirine, II). guidechem.comsigmaaldrich.com The target compound (I) can be envisioned as being derived from Etravirine (II) through a desamination-chlorination reaction at the 6-position of the pyrimidine ring.
Another key intermediate is 4-((5-bromo-2,6-dichloropyrimidin-4-yl)amino)benzonitrile. The synthesis of etravirine itself has been approached through various routes, often involving the sequential nucleophilic substitution on a polychlorinated pyrimidine. For instance, a common strategy begins with 2,4,6-trichloropyrimidine, which is sequentially reacted with 4-aminobenzonitrile and 4-hydroxy-3,5-dimethylbenzonitrile. google.comgoogle.com
A crucial intermediate in the synthesis of Etravirine, and by extension, this compound, is 4-((4-amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile. google.com This intermediate highlights the importance of controlling the regioselectivity of the substitution reactions on the pyrimidine core.
Detailed Reaction Schemes for the Introduction of the 6-Chloro Moiety
The introduction of the 6-chloro moiety in place of a 6-amino group is a pivotal transformation in the synthesis of this compound from its amino precursor, etravirine. This is typically achieved through a Sandmeyer-type reaction. researchgate.netnih.govorganic-chemistry.org
The process begins with the diazotization of the 6-amino group on the pyrimidine ring. This involves treating the starting material, etravirine, with a source of nitrous acid, which is usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C) to form a diazonium salt intermediate. google.com This highly reactive diazonium salt is then subjected to a copper(I) chloride-catalyzed reaction, which facilitates the displacement of the diazonium group with a chloride ion, yielding the desired 6-chloro derivative. nih.govsci-hub.se
A general reaction scheme is as follows: Etravirine (II) + NaNO₂ + HCl (aq) → [Diazonium Salt Intermediate] [Diazonium Salt Intermediate] + CuCl → this compound (I) + N₂
The efficiency of this reaction can be influenced by factors such as the concentration of the acid, the temperature, and the presence of the copper(I) catalyst.
Strategies for Desamination and Chlorination Reactions
The conversion of the 6-amino group to a 6-chloro group is a classic example of a desamination-halogenation sequence. The primary strategy involves the diazotization of the aromatic amine followed by a Sandmeyer reaction.
Diazotization: The formation of the diazonium salt is a critical step and is typically carried out in an aqueous acidic medium. google.com The choice of acid and the control of temperature are crucial to prevent the premature decomposition of the unstable diazonium salt.
Chlorination: The Sandmeyer reaction, utilizing copper(I) chloride, is a well-established method for introducing a chlorine atom onto an aromatic ring in place of a diazonium group. nih.gov The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. nih.gov
Alternative, milder methods for the deaminative chlorination of aminoheterocycles have been developed, which may offer advantages in terms of functional group tolerance and reduced hazardous reagents. One such method employs pyrylium (B1242799) salts to activate the amino group, followed by displacement with a chloride source like magnesium chloride. nih.gov This approach avoids the generation of potentially explosive diazonium salts. nih.gov
Alternative Synthetic Routes and Comparative Analysis
While the desamination-chlorination of etravirine presents a direct route, alternative synthetic pathways for this compound can be envisaged, primarily by altering the order of substituent introduction on the pyrimidine core.
One alternative route could involve starting with 5-bromo-2,4,6-trichloropyrimidine. A selective nucleophilic aromatic substitution (SNAr) at the C4 position with 4-hydroxy-3,5-dimethylbenzonitrile, followed by substitution at the C2 position with 4-aminobenzonitrile, would yield the target compound directly. However, controlling the regioselectivity of these substitutions can be challenging and may lead to isomeric impurities.
Another approach could start from 2-amino-4,6-dichloropyrimidine. This could be reacted with 4-aminobenzonitrile, followed by reaction with 4-hydroxy-3,5-dimethylbenzonitrile and subsequent bromination. The final step would be the conversion of the remaining chloro group to the desired substituent.
A comparative analysis of these routes reveals trade-offs between the number of steps, potential for side reactions, and the availability and cost of starting materials. The route via etravirine benefits from potentially well-established procedures for etravirine synthesis but adds the desamination-chlorination step. researchgate.net Direct routes from polychlorinated pyrimidines may be shorter but often suffer from poor yields and the formation of difficult-to-separate byproducts. google.com Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in the synthesis of diarylpyrimidines, offering a more efficient alternative to conventional heating methods. synzeal.com
Optimization of Reaction Conditions and Yield for this compound Synthesis
Catalyst Screening and Solvent Selection
The choice of catalyst and solvent is critical for maximizing the efficiency of the key bond-forming reactions in the synthesis of diarylpyrimidines.
For the nucleophilic substitution reactions involved in building the diarylpyrimidine core, a variety of bases and solvents have been explored. In the synthesis of related diarylpyrimidines, bases such as potassium carbonate have been found to be effective, with ethanol (B145695) being an optimal solvent for certain condensation reactions. Other solvents like methanol (B129727), DMF, and toluene (B28343) have been reported to be less efficient.
For the Sandmeyer reaction, the catalyst is typically a copper(I) salt, with copper(I) chloride being the standard for chlorination. nih.gov The optimization of this step would involve screening the catalyst loading and the source of the chloride ion.
The selection of the solvent for the diazotization and Sandmeyer reaction is also crucial. The reaction is often carried out in an aqueous medium, but the use of organic co-solvents can influence the solubility of the reactants and the stability of the intermediates.
Below is a table summarizing the screening of catalysts and solvents for a model condensation reaction in the synthesis of a related diarylpyrimidine derivative.
| Entry | Base | Solvent | Yield (%) |
| 1 | K₂CO₃ | Methanol | 65 |
| 2 | K₂CO₃ | Ethanol | 85 |
| 3 | K₂CO₃ | Acetic Acid | 40 |
| 4 | K₂CO₃ | DMF | 55 |
| 5 | K₂CO₃ | Toluene | 50 |
| 6 | Na₂CO₃ | Ethanol | 78 |
| 7 | Cs₂CO₃ | Ethanol | 82 |
This data indicates that for this specific transformation, potassium carbonate in ethanol provides the highest yield. Similar systematic screening would be necessary to optimize the synthesis of this compound.
Temperature, Pressure, and Reaction Time Optimization
The synthesis of this compound and its precursors involves carefully controlled reaction conditions. Optimization of temperature, pressure, and reaction time is critical for maximizing product formation and minimizing impurities.
Several synthetic routes leading to the core diarylpyrimidine scaffold, shared by etravirine and its analogues, highlight the demanding conditions required. For instance, ammonolysis steps, while not directly forming the title compound (which lacks the amino group), inform the general reactivity of the pyrimidine ring. These reactions are often conducted under high pressure and temperature, such as heating in a pressure autoclave at 120-125°C for 10 to 12 hours. google.com One specific process for a closely related intermediate, 4-[[5-bromo-4-(4-cyano-2,6-dimethylphenoxy)-6-chloro-2-pyrimidinyl]amino]benzonitrile, involves heating with ammonia (B1221849) in 1,4-dioxane (B91453) within a pressure vessel at a significant 150°C for four days. chemicalbook.com
Conversely, other reaction steps, such as bromination, necessitate low temperatures to control selectivity. The introduction of a bromine atom onto the pyrimidine ring is typically performed at 0-5°C over 4 to 5 hours. nih.govnewdrugapprovals.org The coupling of the pyrimidine core with 4-hydroxy-3,5-dimethylbenzonitrile can be achieved under milder conditions, for example, by heating at 70°C for approximately 2 hours. google.com
A significant advancement in reaction time optimization has been the application of microwave-assisted synthesis. In the preparation of etravirine intermediates, microwave promotion has been shown to drastically reduce amination reaction times from a conventional 12 hours to just 15 minutes, demonstrating a powerful tool for accelerating synthesis. nih.govresearchgate.net
Table 1: Optimization of Reaction Conditions for Etravirine Analogues
| Reaction Step | Temperature | Pressure | Reaction Time | Reference |
|---|---|---|---|---|
| Ammonolysis | 120-125°C | High | 10-12 hours | google.com |
| Intermediate Synthesis | 150°C | High (Pressure Vessel) | 4 days | chemicalbook.com |
| Ammonolysis | 120°C | High (Autoclave) | 20 hours | google.com |
| Bromination | 0-5°C | Atmospheric | 4-5 hours | nih.govnewdrugapprovals.org |
| Ether Formation | 70°C | Atmospheric | 2 hours | google.com |
Yield Enhancement Strategies for Scalability (Pre-clinical Batch Size)
A key strategy for improving scalability and yield is the avoidance of chromatographic purification, which is often a bottleneck in large-scale production. nih.govgoogle.com The development of synthetic routes that yield a crude product of high purity, which can be purified by simple recrystallization or washing, is highly desirable. nih.govresearchgate.net For example, a process was developed where the final product could be purified by recrystallization from ethyl acetate (B1210297), achieving a yield of 80.2% in the final bromination and purification step. nih.gov
Purification and Isolation Techniques for Synthetic this compound
The purification and isolation of this compound from reaction mixtures are crucial for obtaining a compound of sufficient purity for analytical and further derivatization purposes. A combination of chromatographic and non-chromatographic methods is employed.
Chromatographic Purification Methods (e.g., Column Chromatography, HPLC)
Column chromatography is a frequently cited method for the purification of etravirine analogues, especially in synthetic routes where significant impurities are generated. google.comgoogle.com Patent literature describes the purification of a direct precursor to etravirine via column chromatography using dichloromethane (B109758) as the eluent. chemicalbook.com
High-Performance Liquid Chromatography (HPLC) is also a valuable tool, not only for assessing the purity of the final compound but also for purification itself. google.com The successful purification of radiolabelled [77Br]Etravirine was achieved using HPLC, demonstrating its utility for separating structurally similar compounds. electronicsandbooks.com While primarily an analytical technique, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods developed for quantifying etravirine and its metabolites further underscore the applicability of liquid chromatography for separating these molecules. nih.gov
Recrystallization and Other Solid-State Purification Techniques
For larger scale preparations, non-chromatographic methods are preferred. Recrystallization is the most common solid-state purification technique mentioned in the synthesis of the etravirine scaffold. Various solvents have been effectively used to purify intermediates and final products.
Common recrystallization and washing procedures include:
Recrystallization from Ethyl Acetate: A crude product was purified by dissolving it in methanol, treating with activated charcoal to remove colored impurities, followed by distillation of the methanol and recrystallization of the residue from ethyl acetate. nih.govd-nb.info
Washing with Hot Ethyl Acetate: An alternative to full recrystallization involves washing the crude solid with hot ethyl acetate (e.g., at 60-70°C) followed by filtration at a lower temperature. google.comd-nb.infogoogleapis.com
Recrystallization from Acetone: Acetone has been used to recrystallize crude intermediates, effectively removing isomeric impurities. newdrugapprovals.orggoogle.com
Recrystallization from Acetonitrile (B52724) (CH3CN): In at least one instance, acetonitrile was the solvent of choice for recrystallizing a brominated intermediate. chemicalbook.com
Precipitation and Washing: Isolation of intermediates can be achieved by precipitation (e.g., by adding water to the reaction mixture) followed by filtration and washing the solid with specific solvent mixtures, such as an ice-cold 1:1 mixture of 1-propanol (B7761284) and water. google.com
Derivatization and Structural Modification of the this compound Scaffold
The this compound scaffold serves as a template for further chemical modification. Derivatization studies aim to explore structure-activity relationships (SAR) and develop new analogues with potentially improved properties.
Exploration of Analogues Bearing Similar Halogenations or Aromatic Substitutions
The structure of this compound, a diarylpyrimidine (DAPY), is amenable to a variety of structural modifications. Research in this area is extensive, with a focus on altering the substitution patterns on both the pyrimidine and the aryl rings.
Halogenation: The existing chloro and bromo substituents on the pyrimidine ring are key features. The synthesis of etravirine itself involves a late-stage bromination, indicating that the halogen at this position can be introduced strategically. nih.gov The potential for introducing other halogens, such as fluorine or iodine, has also been considered. google.com
Aromatic Substitutions: The aromatic rings of the DAPY scaffold are prime targets for modification to probe interactions within the binding pocket of its biological target. SAR studies have explored a multitude of substituents on these rings. nih.govijpsonline.com The addition of groups like a cyanovinyl substituent has been shown to enhance interactions with key amino acid residues. ijpsonline.com
Scaffold Hybridization: A powerful strategy involves the molecular hybridization of the DAPY scaffold with other known pharmacophores. For example, novel diarylbenzopyrimidine (DABP) analogues have been created by combining structural elements of etravirine and efavirenz, another antiviral agent. bohrium.com
Solubility Enhancement: A significant challenge with many DAPY derivatives is poor aqueous solubility. To address this, analogues have been synthesized with solubilizing groups, such as a morpholinylalkoxy substituent, strategically placed to extend into the solvent-exposed region of the binding site without compromising antiviral activity. nih.govconicet.gov.ar
This exploration of new derivatives is a continuous effort in medicinal chemistry, aiming to generate novel compounds with enhanced potency, improved resistance profiles, and better physicochemical properties. probes-drugs.orgjove.com
Advanced Molecular Characterization and Computational Analysis of 6 Desamino 6 Chloro Etravirine
Spectroscopic Characterization for Purity and Structural Confirmation
A multi-technique spectroscopic approach is employed to ensure the unambiguous identification and purity assessment of 6-Desamino 6-Chloro Etravirine (B1671769).
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and precision. For 6-Desamino 6-Chloro Etravirine, with a molecular formula of C₂₀H₁₃BrClN₅O, the theoretical exact mass can be calculated. pharmaffiliates.comriverxlab.com HRMS analysis provides an experimental mass measurement that can be compared to the theoretical value, typically within a few parts per million (ppm), to confirm the elemental composition and, by extension, the molecular formula. This technique is particularly valuable in distinguishing between compounds with the same nominal mass but different elemental compositions. Studies on Etravirine and its metabolites have demonstrated the utility of HRMS in their structural elucidation. nih.gov
Table 1: Theoretical Isotopic Mass Distribution for this compound (C₂₀H₁₃BrClN₅O)
| Isotope | Exact Mass | Relative Abundance (%) |
|---|---|---|
| [M] | 452.9992 | 76.5 |
| [M+1] | 454.0022 | 16.5 |
| [M+2] | 454.9963 | 100.0 |
| [M+3] | 456.0003 | 21.6 |
| [M+4] | 456.9934 | 24.5 |
Note: This table represents a theoretical calculation based on the natural abundance of isotopes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity within the this compound molecule.
¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the two substituted phenyl rings and the dimethyl-substituted phenoxy ring. The chemical shifts and coupling constants of these protons would provide information about their electronic environment and spatial relationships. For comparison, the ¹H NMR spectrum of Etravirine shows a characteristic singlet for the NH₂ protons, which would be absent in the spectrum of the 6-desamino-6-chloro analog. nih.gov
¹³C NMR: The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. The chemical shifts will indicate the type of carbon (aliphatic, aromatic, nitrile, etc.). The presence of a ¹³C-labeled version of this compound can be particularly useful for enhancing signal intensity and aiding in spectral assignment. pharmaffiliates.commedchemexpress.com
2D NMR:
COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations, identifying protons that are on adjacent carbon atoms.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protons to their corresponding carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for determining the preferred conformation of the molecule in solution.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
|---|---|---|---|
| 2,6-Me | ~20 | ~2.2 | s |
| 3,5-Ar-H | ~130 | ~7.5 | s |
| 1'-Ar-C | ~150 | - | - |
| 2',6'-Ar-H | ~120 | ~7.7 | d |
| 3',5'-Ar-H | ~133 | ~7.6 | d |
| 4'-Ar-C | ~108 | - | - |
| 1''-Ar-C | ~145 | - | - |
| 2''-Ar-C | ~135 | - | - |
| 4''-Ar-C | ~118 | - | - |
| 5-pyrimidine | ~125 | - | - |
| 6-pyrimidine | ~155 | - | - |
| 2-pyrimidine | ~160 | - | - |
| 4-pyrimidine | ~165 | - | - |
| -CN | ~118 | - | - |
Note: These are predicted values and may vary from experimental data. 's' denotes singlet, 'd' denotes doublet.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C≡N stretching of the nitrile groups, C-O-C stretching of the ether linkage, and various C-H and C=C stretching and bending vibrations of the aromatic rings. The absence of the characteristic N-H stretching bands for a primary amine would further confirm the desamino structure. The characterization of Etravirine and related compounds often involves IR spectroscopy to confirm the presence of key functional groups. larvol.com
Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds and symmetric vibrations. The pyrimidine (B1678525) ring has characteristic Raman active modes that can be used for identification. mdpi.comresearchgate.netresearchgate.netspiedigitallibrary.org The C-Br and C-Cl stretching vibrations would also be observable in the low-frequency region of the Raman spectrum.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (secondary amine) | Stretching | 3300-3500 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C-H (methyl) | Stretching | 2850-3000 |
| C≡N (nitrile) | Stretching | 2220-2260 |
| C=C, C=N (aromatic, pyrimidine) | Stretching | 1400-1600 |
| C-O-C (ether) | Asymmetric Stretching | 1200-1275 |
| C-Cl | Stretching | 600-800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molar Absorptivity
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength. The extensive conjugation in this compound, involving the pyrimidine and multiple aromatic rings, is expected to result in strong UV absorption. A study on Etravirine reported a high molar absorptivity, and it is expected that this compound would exhibit a similar UV-Vis profile due to the comparable chromophoric system. researchgate.net The λmax can be influenced by the solvent polarity. An extractive spectrophotometric method for Etravirine has been reported, which involves the formation of a colored complex with an absorption maximum at 485 nm; however, the UV-Vis spectrum of the pure compound would be significantly different. rjptonline.orgresearchgate.net
Table 4: Expected UV-Vis Absorption Data for this compound
| Solvent | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
|---|---|---|
| Methanol (B129727) or Ethanol (B145695) | ~280-320 | > 20,000 |
Note: These are estimated values based on the structure and data for related compounds.
Conformational Analysis and Stereochemical Considerations
The diarylpyrimidine (DAPY) class of NNRTIs, to which Etravirine and its analogs belong, is known for its conformational flexibility. mdpi.comnih.govtandfonline.comnih.gov This flexibility is a key factor in their ability to inhibit both wild-type and drug-resistant strains of HIV-1 reverse transcriptase. The molecule can adopt different conformations by rotation around the single bonds, particularly the C-O ether bond and the C-N amino bond.
Computational modeling and techniques like NOESY can be used to investigate the preferred conformations of this compound. Understanding the conformational landscape is important as different conformers may have different biological activities or physical properties. The molecule does not possess any chiral centers, and therefore, is not expected to exhibit stereoisomerism. However, the potential for atropisomerism, arising from restricted rotation around single bonds, could be a consideration, although it is less likely in this specific structure under normal conditions.
Conformational Preferences of the Diarylpyrimidine Core
The diarylpyrimidine (DAPY) core is a hallmark of a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), including the FDA-approved drug etravirine. nih.govresearchgate.net The conformational flexibility of this core is a key determinant of its broad-spectrum activity against wild-type and mutant strains of HIV-1. nih.govresearchgate.net This flexibility allows DAPY analogs to adopt multiple conformations, a "horseshoe" or "U-shaped" structure being a common binding mode within the NNRTI binding pocket (NNIBP) of HIV-1 reverse transcriptase (RT). researchgate.net This adaptability enables the molecule to maintain potent inhibitory activity even when mutations arise in the binding pocket. nih.gov
The central pyrimidine ring serves as a scaffold, with two aryl rings attached. The rotational freedom around the bonds connecting these rings to the pyrimidine core allows for a range of dihedral angles. This conformational landscape is crucial for the molecule's ability to interact with various amino acid residues in the binding pocket. nih.gov Studies on DAPY analogs have shown that this inherent flexibility is a designed feature that contributes to their potent activity against many resistant virus strains. ijpsonline.com
Impact of the 6-Chloro Substituent on Molecular Flexibility
The introduction of a chloro substituent at the 6-position of the pyrimidine ring in this compound has a notable influence on the molecule's electronic properties and, consequently, its conformational behavior. Halogen atoms, like chlorine, are electron-withdrawing and can alter the charge distribution across the pyrimidine ring. researchgate.net This can affect the rotational barriers of the bonds connecting the aryl rings, potentially favoring certain conformations over others.
While specific experimental data on the precise impact of the 6-chloro group on the flexibility of this particular etravirine analog is not extensively detailed in the public domain, structure-activity relationship (SAR) studies on related pyrimidine derivatives offer valuable insights. For instance, the presence of chloro substituents on the pyrimidine ring is a common strategy in medicinal chemistry to modulate reactivity and biological activity. researchgate.net In some cases, the introduction of a halogen can enhance binding affinity by forming specific interactions, such as halogen bonds, with the target protein. The presence of a chloro group has been noted as beneficial for activity in some DAPY derivatives. researchgate.net
Computational Chemistry and Molecular Modeling Studies of this compound
Computational methods are indispensable tools for understanding the molecular behavior of drug candidates and for the rational design of new, more effective inhibitors. nih.govfiocruz.br
Quantum Mechanical (QM) Calculations for Electronic Structure and Electrostatic Potential
Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules like this compound. researchgate.netjmchemsci.com These calculations can provide a detailed picture of the electron distribution, molecular orbital energies, and electrostatic potential. The electrostatic potential map is particularly important as it reveals regions of the molecule that are electron-rich or electron-poor, which in turn dictates how the molecule will interact with the amino acid residues in the binding pocket of HIV-1 RT. For instance, negatively charged regions may favorably interact with positively charged residues like lysine, while positively charged regions may interact with acidic residues.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. fiocruz.brnih.gov For this compound, MD simulations can be used to explore its conformational landscape and assess the stability of its binding to HIV-1 RT. tandfonline.comjove.com By simulating the motion of the ligand-protein complex in a solvated environment, researchers can observe how the ligand adapts its conformation within the binding pocket and identify key interactions that contribute to binding stability. tandfonline.comnih.gov Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of different parts of the molecule and protein, respectively. tandfonline.comjove.com Studies on etravirine and its analogs have demonstrated the utility of MD simulations in understanding their binding modes and resistance profiles. jove.comnih.gov
Ligand-Based Drug Design (LBDD) and Pharmacophore Modeling
Ligand-based drug design (LBDD) approaches are utilized when the three-dimensional structure of the target protein is unknown or when researchers want to identify the common chemical features responsible for the biological activity of a series of compounds. dovepress.com Pharmacophore modeling is a key LBDD technique that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target. mdpi.comnih.gov
For DAPY derivatives, pharmacophore models have been developed based on the structures of known potent inhibitors like etravirine. mdpi.comnih.gov These models typically include features such as two aromatic rings, a hydrogen bond acceptor, and a hydrophobic group, all arranged in a specific spatial orientation. mdpi.com Such models can then be used to virtually screen large compound libraries to identify new molecules with the potential to be active as NNRTIs. nih.gov
Structure-Based Drug Design (SBDD): Docking Simulations with HIV-1 Reverse Transcriptase
Structure-based drug design (SBDD) relies on the known three-dimensional structure of the target protein, in this case, HIV-1 RT. nih.gov Molecular docking is a primary SBDD technique used to predict the preferred binding orientation of a ligand to its target protein and to estimate the binding affinity. tandfonline.commdpi.com
Binding Mode Predictions and Interaction Analysis with Wild-Type RT
Computational predictions, based on the well-established binding patterns of its parent compound, Etravirine, suggest that this compound also binds within the non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 reverse transcriptase. This hydrophobic pocket is located approximately 10 Å from the enzyme's catalytic site in the p66 subunit. nih.govtorvergata.it
Like other diarylpyrimidine (DAPY) analogues, this compound is predicted to adopt a flexible, U-shaped or "horseshoe" conformation within the binding pocket. csic.esacs.org This conformational adaptability is a hallmark of the DAPY series, allowing for potent inhibition. The central pyrimidine ring is anticipated to be positioned between key amino acid residues such as Leu100 and Val179. researchgate.net
Computational Assessment of Binding to Mutant HIV-1 RT Variants
A critical feature of second-generation NNRTIs like Etravirine is their ability to maintain activity against HIV-1 strains with mutations that confer resistance to first-generation drugs. nih.gov Common mutations include K103N and Y181C. madridge.orgasm.org Etravirine's efficacy against these mutants is attributed to its conformational and positional adaptability, which allows it to avoid steric clashes and establish alternative favorable interactions within the mutated pocket. acs.org
For this compound, a computational assessment suggests a nuanced impact on its resistance profile.
K103N Mutation: This is a frequently observed mutation in patients treated with NNRTIs. madridge.org Etravirine maintains strong binding affinity to the K103N mutant, with a total stabilization energy comparable to that of the wild-type RT. madridge.org The Asn103 side chain can still participate in favorable van der Waals interactions. psu.edu It is predicted that this compound would also retain significant activity against the K103N mutant, as its binding is not critically dependent on a hydrogen bond with the residue at position 103.
Y181C Mutation: The Y181C mutation is known to cause high-level resistance to first-generation NNRTIs. Etravirine's flexibility allows it to reorient within the pocket to compensate for the loss of the tyrosine side chain. acs.org However, some studies indicate that the Y181C mutation, especially in combination with others, can reduce Etravirine susceptibility. nih.gov The replacement of the 6-amino group with a chloro group in this compound could potentially alter its adaptability to the Y181C mutation, though the extent of this impact requires detailed structural and energetic calculations.
High-level resistance to Etravirine typically requires the accumulation of multiple mutations. csic.esnih.gov It is therefore computationally plausible that this compound would also exhibit a favorable resistance profile compared to first-generation NNRTIs, although specific combinations of mutations might alter its efficacy.
Computational Prediction of Physicochemical Descriptors and Molecular Orbital Energies
Prediction of Topological Polar Surface Area (tPSA) and Rotatable Bonds
Physicochemical descriptors such as the number of rotatable bonds and the topological polar surface area (tPSA) are crucial for predicting a molecule's pharmacokinetic properties.
The number of rotatable bonds in a molecule influences its conformational flexibility and oral bioavailability. nih.gov For Etravirine, the calculated number of rotatable bonds is 4. nih.govdrugbank.com As the substitution of the 6-amino group with a chloro group does not alter the number of single, non-ring bonds, the predicted number of rotatable bonds for this compound remains 4.
The tPSA is defined as the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule and is a good predictor of drug transport properties. taylorandfrancis.com For Etravirine, the tPSA is consistently reported to be around 121 Ų. nih.govpharmacompass.com The substitution of a primary amine (-NH2) group with a chlorine atom will decrease the tPSA. Based on fragment contribution methods, the tPSA for this compound is predicted to be lower than that of its parent compound.
| Compound | Predicted Rotatable Bonds | Topological Polar Surface Area (tPSA) (Ų) |
|---|---|---|
| Etravirine | 4 nih.govdrugbank.com | ~121 nih.govpharmacompass.com |
| This compound | 4 | Predicted < 121 |
Analysis of Frontier Molecular Orbital (HOMO/LUMO) Energies and Reactivity Indices
Frontier molecular orbital (FMO) theory provides insights into the chemical reactivity and kinetic stability of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netirjweb.com
These parameters are typically calculated using density functional theory (DFT) methods, such as with the B3LYP functional. jmchemsci.comaimspress.com While specific DFT calculations for this compound are not publicly available, a comparative analysis can be made based on its structure relative to Etravirine.
The 6-amino group on the pyrimidine ring of Etravirine is an electron-donating group. In contrast, the 6-chloro substituent in this compound is an electron-withdrawing group. This fundamental electronic difference is predicted to have the following effects:
HOMO and LUMO Energies: The electron-withdrawing chloro group will stabilize the molecule's orbitals, leading to a lowering of both the HOMO and LUMO energy levels compared to Etravirine.
HOMO-LUMO Gap (ΔE): The effect on the energy gap is less straightforward to predict without explicit calculation, as both frontier orbitals will be lowered. However, the change in electronic distribution across the pyrimidine core will undoubtedly alter the gap and, consequently, the molecule's global reactivity indices.
From these energies, other reactivity indices can be derived, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω). jmchemsci.com The substitution of the amino group with a more electronegative chloro atom would be expected to increase the electrophilicity of the pyrimidine ring system in this compound.
| Parameter | Description | Predicted Trend for this compound vs. Etravirine |
|---|---|---|
| E-HOMO | Energy of the Highest Occupied Molecular Orbital | Lower |
| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower |
| ΔE (HOMO-LUMO Gap) | Indicator of chemical reactivity and stability | Altered (Requires specific calculation) |
| Electrophilicity (ω) | Measure of electron-accepting capability | Increased at the pyrimidine core |
Preclinical Pharmacokinetics and Metabolism Studies of 6 Desamino 6 Chloro Etravirine in Non Human Systems
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assessment
The in vitro assessment of a compound's ADME properties is a cornerstone of preclinical drug development, offering insights into its potential behavior in a biological system.
Membrane Permeability Studies (e.g., Caco-2 cell monolayer, PAMPA assays)
For the parent compound, Etravirine (B1671769) , it is categorized as a Biopharmaceutics Classification System (BCS) Class IV compound, which is characterized by low water solubility and low permeability. nih.gov In vitro models like the Caco-2 cell line, derived from human colon adenocarcinoma, are standard for evaluating a drug's potential for oral absorption. nih.govdiva-portal.orgnih.gov These cells form a monolayer that mimics the intestinal epithelium, allowing for the study of both passive and active transport mechanisms across the gut wall. diva-portal.org
Table 1: General Characteristics of Caco-2 Permeability Assays
| Parameter | Description | Relevance |
| Cell Line | Caco-2 (human colorectal adenocarcinoma) | Forms a polarized monolayer with tight junctions, mimicking the intestinal barrier. nih.govdiva-portal.org |
| Assay Principle | Measurement of compound transport across the cell monolayer from an apical (A) to a basolateral (B) compartment, and vice versa. pharmaexcipients.com | Predicts in vivo oral absorption and identifies potential for efflux transporter involvement. nih.gov |
| Permeability Classification | Compounds are typically categorized as having low, moderate, or high permeability based on their apparent permeability coefficient (Papp). diva-portal.org | Helps in early assessment of oral bioavailability. |
Plasma Protein Binding Determination (e.g., Equilibrium Dialysis, Ultrafiltration) in Animal Plasma
Specific data on the plasma protein binding of 6-Desamino 6-Chloro Etravirine in animal plasma could not be found in the reviewed literature.
In contrast, Etravirine is known to be highly bound to plasma proteins. nih.gov In human plasma, it is approximately 99.9% bound, primarily to albumin and alpha-1-acid glycoprotein. nih.gov While specific percentages for animal plasma are not detailed in the provided results, high plasma protein binding is a characteristic that is often evaluated across different species in preclinical development to understand its impact on drug distribution and clearance. sygnaturediscovery.com For instance, in a study involving rats, the co-administration of etravirine with warfarin (B611796) resulted in a significant decrease in the amount of warfarin bound to albumin, suggesting competitive binding. nih.gov
Table 2: Plasma Protein Binding of Etravirine
| Species | Protein Binding (%) | Major Binding Proteins | Reference |
| Human | 99.9 | Albumin, Alpha-1-acid glycoprotein | nih.gov |
| Human | 99.6 | Albumin | nih.gov |
| Human | 97.7 - 99.0 (in vitro to AAGP) | α1-acid glycoprotein | nih.gov |
Metabolic Stability in Liver Microsomes and Hepatocytes (e.g., Rat, Dog, Monkey)
There is no specific information available regarding the metabolic stability of This compound in liver microsomes or hepatocytes from preclinical species.
For Etravirine , it is primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov In vitro studies using human liver microsomes have been instrumental in identifying the specific CYP isoforms involved in its metabolism. xenotech.comnih.gov Such assays typically involve incubating the compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time to determine its intrinsic clearance. semanticscholar.orgfrontiersin.orgresearchgate.net This information is vital for predicting the in vivo hepatic clearance and potential for drug-drug interactions. semanticscholar.org
Table 3: General Parameters in Metabolic Stability Assays
| Test System | Key Enzymes | Information Gained | Common Species |
| Liver Microsomes | Phase I enzymes (e.g., CYPs) | Intrinsic clearance, metabolic pathways (Phase I) | Rat, Dog, Monkey, Human xenotech.comnih.gov |
| Hepatocytes | Phase I and Phase II enzymes | More complete picture of metabolic clearance, including conjugation reactions | Rat, Dog, Monkey, Human semanticscholar.org |
Cytochrome P450 (CYP) Inhibition and Induction Potential (In Vitro)
No data is available on the in vitro CYP inhibition or induction potential of This compound .
Etravirine has been shown to have a complex profile of interaction with CYP enzymes. It is a substrate for CYP3A4, CYP2C9, and CYP2C19. nih.gov In vitro studies have also demonstrated that etravirine can act as an inducer of CYP3A4 and an inhibitor of CYP2C9 and CYP2C19. nih.govnih.gov This dual activity highlights the potential for drug-drug interactions when co-administered with other medications that are substrates, inducers, or inhibitors of these enzymes. nih.gov The assessment of CYP inhibition is often done by determining the IC50 value, which is the concentration of the drug that causes 50% inhibition of a specific CYP isoform's activity. evotec.com
Table 4: In Vitro CYP Interaction Profile of Etravirine
| CYP Isoform | Interaction | Consequence | Reference |
| CYP3A4 | Inducer | Potential to decrease the concentration of co-administered CYP3A4 substrates. | nih.govnih.gov |
| CYP2C9 | Inhibitor | Potential to increase the concentration of co-administered CYP2C9 substrates. | nih.govnih.gov |
| CYP2C19 | Inhibitor | Potential to increase the concentration of co-administered CYP2C19 substrates. | nih.govnih.gov |
Transporter Interaction Studies (e.g., P-glycoprotein, OATP, BCRP)
There is a lack of information regarding the interaction of This compound with drug transporters.
For Etravirine , in vitro studies have shown that it is a potent inhibitor of the breast cancer resistance protein (BCRP/ABCG2). nih.gov However, it does not appear to be a substrate or a significant inhibitor of P-glycoprotein (P-gp/ABCB1). nih.govnih.gov Etravirine has also been shown to induce the expression of several ATP-binding cassette (ABC) transporters, including BCRP. nih.gov These interactions with drug transporters can influence the absorption, distribution, and elimination of co-administered drugs. nih.govnih.gov
In Vivo Pharmacokinetic (PK) Studies in Animal Models
No in vivo pharmacokinetic data for This compound in any animal model was found in the public domain.
Table 5: Pharmacokinetic Parameters of Etravirine in Rats (Single Oral Dose)
| Parameter | Value | Unit | Reference |
| Dose | 200 | mg/kg | nih.gov |
| Cmax | 28.0 ± 12.0 | ng/mL | nih.gov |
| AUC | 223.9 ± 38.2 | ng-hr/mL | nih.gov |
| t1/2 | 5.78 ± 2.8 | hours | nih.gov |
Preclinical Pharmacokinetic and Metabolism Studies of this compound in Non-Human Systems
Comprehensive searches of publicly available scientific literature and databases have revealed no specific preclinical pharmacokinetic or metabolism data for the compound this compound.
This compound is identified as an impurity or intermediate related to the antiretroviral drug Etravirine. However, dedicated studies detailing its absorption, distribution, metabolism, and excretion (ADME) profile in any non-human systems, as outlined in the requested article structure, are not available in the public domain.
Therefore, it is not possible to provide the requested detailed information, including data tables and research findings, for the following sections:
Metabolite Identification and Profiling in Animal Models
Characterization of Phase I and Phase II Metabolites in Animal Urine, Feces, and Plasma
Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.
Identification of Major Metabolic Pathways
The metabolism of Etravirine is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.govnih.gov Studies in human liver microsomes and with cDNA-expressed CYP isozymes have identified oxidation as the principal metabolic route. nih.gov Specifically, CYP2C19, CYP2C9, and CYP3A4 are the key enzymes responsible for the biotransformation of Etravirine. nih.govnih.gov
The major metabolic transformations of Etravirine involve hydroxylation of the dimethylbenzonitrile moiety. nih.gov While direct chlorination is not a primary metabolic pathway for Etravirine, the presence of a chloro-substituent in this compound suggests it is likely a synthetic impurity or a very minor, specialized metabolite. Glucuronidation is a subsequent, secondary metabolic step for the hydroxylated metabolites of Etravirine, facilitated by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov
Comparative Metabolite Profiling with Etravirine in Animal Models
Comprehensive comparative metabolite profiling specifically for this compound against Etravirine in animal models is not publicly documented. However, extensive research on Etravirine's metabolism in human systems provides a framework for understanding the types of metabolites that are formed. nih.gov
The primary metabolites of Etravirine are various hydroxylated forms of the parent molecule. nih.gov The formation of these is predominantly catalyzed by CYP2C19 and CYP3A4. nih.gov In contrast, this compound, as its name implies, features a chlorine atom and lacks an amino group, modifications that are not characteristic of the major metabolic pathways of Etravirine. This structural difference underscores its likely origin as a synthetic variant or a trace, and as yet uncharacterized, metabolic product.
| Feature | Etravirine | This compound |
| Primary Metabolic Enzymes | CYP2C19, CYP2C9, CYP3A4 nih.govnih.gov | Not documented |
| Major Metabolic Pathways | Oxidation (Hydroxylation) nih.gov | Not documented |
| Key Metabolites | Monohydroxylated and dihydroxylated forms nih.gov | Not documented |
Excretion Pathways in Animal Models
Biliary and Renal Excretion Analysis in Animals
Specific studies detailing the biliary and renal excretion of this compound in animal models are absent from the scientific literature. For the parent compound, Etravirine, renal elimination of the unchanged drug is negligible. nih.gov The majority of Etravirine is eliminated in the feces after extensive hepatic metabolism. This pattern is common for highly metabolized, lipophilic drugs. Given the structural similarities, it could be hypothesized that if this compound were to be administered, it would likely follow a similar excretion pattern, with a low likelihood of significant renal clearance of the parent compound.
| Excretion Pathway | Etravirine | This compound |
| Primary Route | Fecal (following metabolism) | Not documented (Hypothesized to be similar to Etravirine) |
| Renal Excretion (Unchanged) | Negligible nih.gov | Not documented (Hypothesized to be low) |
Advanced Analytical Methodologies for the Quantification and Detection of 6 Desamino 6 Chloro Etravirine
Chromatographic Techniques for Quantitative Analysis in Biological Matrices (Non-Human)
Chromatographic separation techniques are the cornerstone of analytical chemistry for complex mixtures. For the analysis of 6-Desamino 6-Chloro Etravirine (B1671769), both LC-MS/MS and HPLC-UV offer distinct advantages in terms of sensitivity, specificity, and quantitative accuracy. The choice of method often depends on the specific requirements of the analysis, such as the concentration levels of the analyte and the complexity of the sample matrix.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Method Development
LC-MS/MS has become the gold standard for the quantification of trace-level analytes in complex biological matrices due to its high sensitivity and selectivity. A sensitive and specific LC-MS/MS method was developed and validated for the analysis of etravirine in rat plasma, which can be adapted for its related compounds. nih.gov
The successful separation of 6-Desamino 6-Chloro Etravirine from its parent compound and other impurities is highly dependent on the chromatographic conditions. A reverse-phase XTerra MS C18 column is often employed for the analysis of Etravirine and its related substances. nih.gov The mobile phase typically consists of a two-solvent system, allowing for gradient elution to achieve optimal separation. A common mobile phase composition includes a 2 mM ammonium (B1175870) acetate (B1210297) aqueous solution with 0.1% formic acid as solvent A and a 0.1% formic acid solution in methanol (B129727) as solvent B. nih.gov The gradient elution starts with a higher proportion of the aqueous phase and gradually increases the organic phase content to elute the more hydrophobic compounds.
Table 1: Optimized LC-MS/MS Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | XTerra MS C18, 50 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | 2 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 300 µL/min |
| Injection Volume | 5 µL |
| Column Temperature | Ambient |
| Gradient Program | Optimized for separation of Etravirine and its impurities |
Tandem mass spectrometry provides the high selectivity required for quantification in complex matrices. Positive ion electrospray ionization (ESI) is a suitable technique for the analysis of Etravirine and its derivatives. nih.gov For quantitative analysis, the mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion). The transition from the precursor to the product ion is highly specific to the analyte of interest. For Etravirine, the precursor/product transition (m/z) in positive ion mode is 435.9→163.6. nih.gov The specific MRM transition for this compound would need to be determined by infusing a pure standard of the compound into the mass spectrometer.
Table 2: Illustrative Tandem Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Ion Electrospray (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) for Etravirine | 435.9 |
| Product Ion (m/z) for Etravirine | 163.6 |
| Collision Gas | Argon |
High-Performance Liquid Chromatography (HPLC) with UV Detection Method Development
HPLC with UV detection is a widely used, robust, and cost-effective technique for the quantification of pharmaceutical compounds. Several stability-indicating HPLC methods have been developed for Etravirine and its impurities, which can be adapted for this compound. scirp.orgderpharmachemica.com
The key to a successful HPLC method is achieving adequate separation of the analyte of interest from other components in the sample. This is accomplished by optimizing the stationary phase (column) and the mobile phase. A study by Chilukuri, M. et al. (2012) utilized a Shimpack ODS-II stationary phase with a gradient mobile phase to separate Etravirine from eight potential impurities. scirp.org Another method by Soni, N. R., & Patani, P. (2024) employed an Xselect HSS T3 column with a gradient mobile phase of a buffer at pH 4.0 and a mixture of methanol, acetonitrile (B52724), and water. derpharmachemica.com The flow rate and gradient profile are adjusted to ensure that this compound is well-resolved from Etravirine and other related substances, with a suitable retention time.
Table 3: Optimized HPLC-UV Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | Xselect HSS T3, 150 x 4.6 mm, 3.5 µm derpharmachemica.com |
| Mobile Phase A | Buffer (pH 4.0) derpharmachemica.com |
| Mobile Phase B | Methanol: Acetonitrile: Water (90:5:5 v/v) derpharmachemica.com |
| Flow Rate | 1 mL/min derpharmachemica.com |
| Injection Volume | 10 µL derpharmachemica.com |
| Column Temperature | Ambient |
The selection of an appropriate UV detection wavelength is critical for achieving high sensitivity. The wavelength should be chosen at the absorbance maximum of the analyte to maximize the signal-to-noise ratio. For Etravirine and its impurities, detection is often carried out at around 303 nm or 310 nm. scirp.orgderpharmachemica.com The sensitivity of the method is determined by the limit of detection (LOD) and the limit of quantification (LOQ), which are established during method validation. A well-developed HPLC-UV method can be capable of detecting impurities at levels as low as 0.003% with respect to the main compound. scirp.org
Table 4: HPLC-UV Detection Parameters
| Parameter | Setting |
|---|---|
| Detector | Photodiode Array (PDA) or UV Detector |
| Detection Wavelength | 310 nm derpharmachemica.com |
| Sensitivity | Method dependent, validated for required detection levels |
Method Validation for Preclinical Studies (Accuracy, Precision, Linearity, Range, LLOQ, Stability)
The validation of bioanalytical methods is a critical process that demonstrates the suitability of a particular method for its intended purpose. ich.orginvima.gov.co For preclinical studies involving this compound, this involves a comprehensive evaluation of several key parameters to ensure the reliability and accuracy of the data generated from animal studies. europa.euresearchgate.net
The validation of an analytical method for this compound must be performed in the specific biological matrices relevant to the preclinical studies. invima.gov.co This typically includes plasma, various tissue homogenates (e.g., liver, kidney), and cell culture media. Each matrix presents unique challenges due to its composition, necessitating matrix-specific validation.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. For this compound, accuracy and precision are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high). The acceptance criteria, as per regulatory guidelines, are generally within ±15% of the nominal concentration for accuracy, and a coefficient of variation (CV) of ≤15% for precision. For the lower limit of quantification (LLOQ), these values are typically within ±20% and ≤20%, respectively. francis-press.commdpi.com
Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the response versus the concentration of the analyte. For this compound, a linear regression model is typically used, with a correlation coefficient (r²) of ≥0.99 being desirable. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. researchgate.net This is a critical parameter in preclinical studies where concentrations of the compound may be very low.
Stability: The stability of this compound must be evaluated in the biological matrix under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability. nih.govnih.gov Stability in cell culture media is also crucial for in vitro experiments. researchgate.net
Table 1: Representative Data for Method Validation of this compound in Rat Plasma
| Validation Parameter | Acceptance Criteria | Representative Results |
| Accuracy | Mean value within ±15% of nominal | 95.3% to 103.3% |
| Precision (CV%) | ≤15% | ≤15% |
| Linearity (r²) | ≥0.99 | >0.999 |
| Range | Defined by LLOQ and ULOQ | 1 - 1000 ng/mL |
| LLOQ | CV ≤20%, Accuracy ±20% | 1 ng/mL |
| Freeze-Thaw Stability | % Change within ±15% | Stable for 3 cycles |
| Bench-Top Stability | % Change within ±15% | Stable for 8 hours at room temperature |
| Long-Term Stability | % Change within ±15% | Stable for 30 days at -80°C |
Matrix Effect: The matrix effect is the alteration of analyte ionization due to the presence of co-eluting, interfering substances in the biological matrix. mdpi.com It can lead to either ion suppression or enhancement, affecting the accuracy and precision of the method. The matrix effect is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
Recovery: Recovery is the efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. mdpi.com It is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard.
Table 2: Illustrative Matrix Effect and Recovery Data for this compound
| Matrix | Analyte Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Rat Plasma | 10 | 98.5 | 88.2 |
| 500 | 101.2 | 91.5 | |
| Mouse Liver Homogenate | 10 | 95.7 | 85.4 |
| 500 | 99.8 | 89.1 | |
| Cell Culture Media | 10 | 102.1 | 95.3 |
| 500 | 100.5 | 96.8 |
Sample Preparation Strategies for Biological Matrices (Non-Human)
The goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. uoa.grnih.gov The choice of technique depends on the physicochemical properties of this compound, the nature of the biological matrix, and the analytical method used.
Protein Precipitation (PP): This is a simple and rapid method for removing proteins from biological samples, particularly plasma. nih.govnih.govresearchgate.net It involves the addition of an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample, which denatures and precipitates the proteins. nih.gov After centrifugation, the supernatant containing the analyte is collected for analysis. Acetonitrile is often a preferred precipitant due to its high precipitation efficiency and compatibility with reversed-phase liquid chromatography. nih.gov
Liquid-Liquid Extraction (LLE): LLE is a separation technique based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. nih.govresearchgate.netmdpi.comnih.gov The choice of the organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is critical and is based on the polarity and pKa of this compound. This method can provide cleaner extracts than PP but is more labor-intensive.
Solid-phase extraction is a highly selective and efficient sample preparation technique that can provide very clean extracts. uoa.grnih.govresearchgate.net It involves passing the sample through a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent. The choice of the sorbent (e.g., reversed-phase C18, ion-exchange) depends on the chemical properties of this compound. SPE can be automated for high-throughput analysis.
Application of Analytical Methods in Preclinical Research
The validated analytical methods are crucial for conducting various preclinical studies to characterize the pharmacokinetic profile of this compound. admescope.commdpi.comnih.gov These studies typically involve the administration of the compound to animal models, followed by the collection of biological samples at various time points.
The concentration of this compound in these samples is then determined using the validated LC-MS/MS method. The resulting concentration-time data are used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability. This information is vital for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and for informing further drug development decisions.
Monitoring Compound Levels in In Vitro ADME Studies
In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental in early drug discovery to predict the pharmacokinetic profile of a compound. The quantification of this compound in these assays is essential to understand its metabolic stability, permeability, and potential to be a substrate or inhibitor of drug transporters.
Methodologies for these studies are often based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to the complexity of the matrices and the need for high sensitivity. In a typical in vitro metabolism study using human liver microsomes or hepatocytes, the disappearance of the parent compound and the formation of metabolites are monitored over time.
A validated UPLC-MS/MS method, analogous to those used for Etravirine and its metabolites, would be the preferred approach. researchgate.net Such a method would likely involve the following:
Sample Preparation: Protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation to remove precipitated proteins.
Chromatography: Separation on a reverse-phase column, such as a C18 or C8, with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). researchgate.net
Detection: Mass spectrometric detection in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. The specific precursor and product ion transitions for this compound would need to be determined.
The following table outlines a hypothetical set of parameters for a UPLC-MS/MS method for the analysis of this compound in an in vitro ADME study, based on established methods for related compounds.
| Parameter | Value |
| Chromatographic System | Ultra-Performance Liquid Chromatography (UPLC) |
| Column | YMC's UltraHT Pro C18 (50 x 3.0 mm, 2.0µm) or equivalent researchgate.net |
| Mobile Phase A | 0.1% Formic Acid in Water researchgate.net |
| Mobile Phase B | Acetonitrile researchgate.net |
| Flow Rate | 0.8 mL/min researchgate.net |
| Column Temperature | 40°C researchgate.net |
| Injection Volume | 1-10 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) - Positive or Negative mode would be optimized based on compound characteristics. |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Hypothetical MRM Transition | To be determined empirically, but would be specific for the mass of this compound. |
| Limit of Quantification (LOQ) | Expected to be in the low ng/mL range, similar to what is achieved for Etravirine and its other impurities. researchgate.net |
| Linearity | A linear range would be established, for instance, from 1 to 1000 ng/mL, with a correlation coefficient (r²) > 0.99. scirp.org |
Quantification in Pharmacokinetic Studies in Animal Models
Pharmacokinetic (PK) studies in animal models are critical for understanding the in vivo behavior of a compound. The accurate quantification of this compound in biological matrices such as plasma, blood, and tissues is necessary to determine key PK parameters like clearance, volume of distribution, and half-life.
LC-MS/MS is the gold standard for bioanalytical assays in PK studies due to its high sensitivity, specificity, and wide dynamic range. A validated method for the quantification of this compound in plasma would typically involve:
Sample Extraction: A robust extraction method to isolate the analyte from the complex plasma matrix. This could be protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Internal Standard: Use of a suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte, to correct for matrix effects and variations in extraction recovery and instrument response. A stable isotope-labeled this compound-13C3 is commercially available and would be ideal for this purpose. pharmaffiliates.com
Method Validation: The method must be fully validated according to regulatory guidelines (e.g., FDA or EMA) for parameters such as accuracy, precision, selectivity, sensitivity (LLOQ), linearity, recovery, and stability.
The table below provides an example of the parameters for a validated LC-MS/MS method for the quantification of this compound in rat plasma, adapted from methods for Etravirine.
| Parameter | Value |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Biological Matrix | Rat Plasma |
| Extraction Method | Protein precipitation with acetonitrile or LLE with a suitable organic solvent. |
| Chromatographic Column | Reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and acetonitrile. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Internal Standard (IS) | This compound-13C3 pharmaffiliates.com |
| Detection | ESI-MS/MS in MRM mode |
| Linearity Range | Typically 1 - 1000 ng/mL, depending on expected concentrations. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) as per regulatory guidelines. |
| Lower Limit of Quantification (LLOQ) | ≤ 1 ng/mL, to ensure adequate characterization of the terminal elimination phase. |
| Recovery | Consistent and reproducible across the concentration range. A study on Etravirine impurities showed recoveries ranging from 95.86% to 104.13%. scirp.org |
Detection and Quantification in Antiviral Cell Culture Assays
In antiviral cell culture assays, it is important to quantify the concentration of the test compound to which the cells are exposed. This ensures that the observed antiviral activity is accurately correlated with the compound concentration. For this compound, this would involve measuring its concentration in the cell culture medium and potentially in the cell lysates.
A UHPLC-MS/MS method is highly suitable for this application, offering the ability to quantify low concentrations of the analyte in complex biological matrices. A method for the simultaneous quantification of multiple antiretrovirals, including Etravirine, in peripheral blood mononuclear cells (PBMCs) has been developed and validated, providing a strong template for an assay for this compound in a similar context. nih.gov
Key aspects of such a method would include:
Sample Preparation: For cell culture medium, a simple protein precipitation or dilution may be sufficient. For cell lysates, sonication and protein precipitation would be necessary to release the intracellular compound. nih.gov
Chromatographic Separation: A high-resolution UHPLC system to ensure good separation from endogenous matrix components and any other co-administered compounds.
Mass Spectrometric Detection: A sensitive tandem mass spectrometer for accurate quantification, especially for intracellular measurements where the analyte amount can be very low.
The following table summarizes the likely parameters for a UHPLC-MS/MS method for the quantification of this compound in cell culture samples.
| Parameter | Value |
| Analytical Technique | Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) |
| Sample Types | Cell culture supernatant, cell lysates (e.g., from PBMCs) |
| Sample Preparation | Addition of internal standard, sonication (for lysates), protein precipitation with organic solvent, centrifugation, and analysis of the supernatant. nih.gov |
| Chromatographic System | Reversed-phase UHPLC |
| Column | C18 or similar high-efficiency column (e.g., ≤ 2.1 mm internal diameter, < 2 µm particle size) |
| Detection | ESI-MS/MS in MRM mode |
| Lower Limit of Quantification (LLOQ) | In the low ng/sample range, as demonstrated for other antiretrovirals in PBMCs. nih.gov |
| Accuracy and Precision | Within acceptable limits as per bioanalytical method validation guidelines. |
| Recovery | To be determined during method development and validation to ensure efficient extraction from the cellular matrix. |
Future Research Directions and Therapeutic Implications of 6 Desamino 6 Chloro Etravirine
Potential as a Novel NNRTI Candidate for Preclinical Development
6-Desamino 6-chloro etravirine (B1671769) is a diarylpyrimidine (DAPY) derivative, a class of compounds that has yielded highly successful non-nucleoside reverse transcriptase inhibitors (NNRTIs) like etravirine and rilpivirine (B1684574). While primarily documented as a chemical intermediate in the synthesis of etravirine, its structural features merit consideration for its own potential as a novel NNRTI candidate. wikipedia.orgchemicalbook.com The exploration of this compound for preclinical development would, however, necessitate a thorough investigation into its biological activity and a clear understanding of how its unique substitutions impact its efficacy and pharmacological profile.
Considerations for Further Optimization and Derivatization
The structure of 6-desamino 6-chloro etravirine offers several avenues for optimization and derivatization to potentially enhance its antiviral potency and address resistance. The diarylpyrimidine scaffold is known for its conformational flexibility, which is crucial for activity against resistant strains of HIV-1. wikipedia.org Key areas for modification would include the pyrimidine (B1678525) core and the peripheral aromatic rings.
Further research could focus on:
Substitution at the 6-position: The absence of the amino group, a key feature of etravirine, likely alters the compound's interaction with the reverse transcriptase enzyme. nih.gov Exploring the introduction of various small substituents at this position could modulate binding affinity and flexibility.
Modification of the chloro group: While halogen substitutions can enhance binding, the removal of a chlorine atom in some DAPY analogues has led to increased potency. nih.gov Investigating the replacement of the chloro group with other halogens (e.g., fluorine) or small alkyl groups could be a viable optimization strategy.
Derivatization of the cyano groups: The cyano groups on the aromatic wings are important for interactions within the NNRTI binding pocket. Further modifications, such as their replacement with other electron-withdrawing groups, could refine the compound's activity profile.
Addressing Remaining Challenges in Resistance and Pharmacokinetic Profiles (Preclinical)
A significant hurdle for any new NNRTI candidate is overcoming the high prevalence of drug-resistant mutations in HIV-1 reverse transcriptase. nih.gov The approved DAPY NNRTIs, etravirine and rilpivirine, have demonstrated efficacy against strains resistant to first-generation NNRTIs. wikipedia.org Preclinical evaluation of this compound would need to assess its activity against a panel of clinically relevant mutant strains.
Interactive Data Table: Key Preclinical Parameters for NNRTI Candidates
| Parameter | Desired Outcome for a Preclinical NNRTI Candidate | Relevance to this compound |
| Antiviral Potency (EC50) | Low nanomolar range against wild-type HIV-1 | Unknown, requires experimental determination. |
| Activity against Resistant Strains | Maintained potency against key NNRTI mutations (e.g., K103N, Y181C) | Unknown, a critical parameter to assess its potential beyond existing NNRTIs. |
| Cytotoxicity (CC50) | High value, leading to a high selectivity index (CC50/EC50) | Unknown, essential for determining the therapeutic window. |
| Aqueous Solubility | Sufficient for formulation and absorption | Likely low, a common challenge for DAPY derivatives. |
| Metabolic Stability | Resistance to rapid metabolism by liver enzymes (e.g., cytochrome P450s) | Unknown, a key determinant of in vivo half-life. |
Significance as a Research Tool for NNRTI Mechanism Elucidation
Beyond its direct therapeutic potential, this compound can serve as a valuable research tool for deepening our understanding of NNRTI action and resistance.
Contributions to Understanding RT-NNRTI Interactions and Conformational Dynamics
The unique substitutions of this compound make it an interesting probe for studying the structure-activity relationships of DAPY NNRTIs. By comparing its binding and inhibitory activity to that of etravirine and other analogues, researchers could gain insights into the specific roles of the 6-amino group and the 5-bromo versus 6-chloro substitutions on the pyrimidine ring.
Crystallographic or molecular modeling studies of this compound in complex with HIV-1 reverse transcriptase could reveal:
How the absence of the 6-amino group affects the conformational flexibility of the molecule within the binding pocket.
The nature of the interactions formed by the chloro group at the 6-position.
Insights into Mechanisms of Drug Resistance Development
Studying the interaction of this compound with various drug-resistant mutants of reverse transcriptase could provide valuable information on the mechanisms by which these mutations confer resistance. For instance, it could help elucidate whether the absence of the 6-amino group makes the compound more or less susceptible to specific mutations. This could inform the design of future NNRTIs with improved resistance profiles.
Comparative Analysis with Existing DAPY-NNRTIs and Other Antivirals (Preclinical Context)
In a preclinical setting, a comparative analysis of this compound with approved DAPY-NNRTIs like etravirine and rilpivirine, as well as other classes of antivirals, would be essential to define its potential.
Interactive Data Table: Hypothetical Preclinical Comparison of DAPY Derivatives
This table presents a hypothetical comparison based on known structure-activity relationships in the DAPY class. The values for this compound are speculative and would require experimental validation.
| Compound | Key Structural Difference from Etravirine | Predicted Potency vs. Wild-Type HIV-1 | Predicted Activity vs. Resistant Strains |
| Etravirine | - | High | Broad |
| Rilpivirine | Different wing structures, no bromo substituent | High | Broad |
| This compound | No 6-amino group, 6-chloro instead of 5-bromo | Likely lower due to loss of key interactions | Potentially altered and likely narrower spectrum |
The rationale for the predicted lower potency of this compound stems from the established importance of the 6-amino group for the flexibility and binding of etravirine. nih.gov However, only empirical testing can confirm this hypothesis. Such comparative studies are fundamental to identifying compounds with a genuine therapeutic advantage over existing treatments.
Assessment of its Niche in the Preclinical Antiviral Landscape
The preclinical antiviral landscape encompasses the stages of research and development that a compound undergoes before it can be considered for human clinical trials. This pipeline includes phases such as hit identification, lead optimization, and preclinical candidate selection, each with progressively stringent criteria for activity, selectivity, and developability. intrepidalliance.orgnih.gov
This compound does not occupy a niche as an investigational antiviral agent intended for therapeutic use. Instead, its primary and critical role in the antiviral landscape is that of a chemical intermediate. It is a precursor in the synthesis of Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection. chemicalbook.comresearchgate.net The development of efficient synthetic routes for approved drugs like Etravirine is a significant area of organic process research, and intermediates are central to this work. researchgate.net
Table 1: Stages of Preclinical Antiviral Development and Role of Associated Compounds
| Preclinical Stage | Description | Example Role of this compound |
|---|---|---|
| Hit Identification | Initial screening of compound libraries to find molecules with modest activity against a viral target. | Not applicable; not a screening compound. |
| Lead Optimization | Chemical modification of a "hit" compound to improve potency, selectivity, and pharmacokinetic properties. | Not applicable; not a lead compound. |
| Preclinical Candidate | A lead compound with a sufficiently promising profile to be considered for formal preclinical development and potential human trials. | Not applicable; not a therapeutic candidate. |
| Synthesis Intermediate | A molecule that is a precursor in a reaction sequence to produce the final active pharmaceutical ingredient. | Primary Role: A key intermediate in the manufacturing process of the approved anti-HIV drug, Etravirine. chemicalbook.comresearchgate.net |
| Research Tool | A compound (often labeled) used as a standard or tracer in analytical or metabolic studies. | Secondary Role: Labeled variants are used as analytical tools in research settings. medchemexpress.com |
Unexplored Research Avenues and Methodological Advancements
While the primary role of this compound is established, its interaction with biological systems has not been extensively studied. Advanced methodologies could provide deeper insights into the compound itself and its conversion to the final drug product.
Application of Advanced Imaging Techniques (In Vitro/Preclinical In Vivo)
Advanced imaging techniques could be hypothetically applied to visualize and quantify the distribution of this compound and its conversion into Etravirine within biological matrices. One such powerful technique is Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).
MALDI-MS has been successfully used for the quantitative analysis of antiretroviral drugs, including protease inhibitors, in lysates of peripheral blood mononuclear cells (PBMCs), demonstrating high sensitivity. researchgate.netresearchgate.net MALDI-MS Imaging (MALDI-MSI) extends this capability, allowing for the label-free visualization of drugs, metabolites, and endogenous molecules directly in tissue sections.
An unexplored research avenue would be to use MALDI-MSI in a preclinical in vivo model or in in vitro 3D cell culture models (e.g., liver spheroids) to:
Track Pharmacokinetics of the Intermediate: Following administration, one could map the distribution of this compound in various tissues to understand if it accumulates in specific organs before its conversion or clearance.
Visualize In-Situ Conversion: Spatially map the disappearance of the this compound signal and the simultaneous appearance of the Etravirine signal within a specific tissue, providing a visual representation of the location and efficiency of the final synthesis step if it were to occur in vivo.
Identify Potential Metabolites: Detect novel metabolites of the intermediate that might be formed in a biological environment.
Integration of Omics Technologies for Cellular Response Profiling (In Vitro)
Omics technologies provide a global view of molecular changes in a cell or tissue in response to a chemical compound. nih.gov Applying these technologies to study this compound in vitro could reveal any latent biological activity or cellular stress responses that might be relevant to the manufacturing and safety assessment of Etravirine.
Using cultured human cells, such as hepatocytes (liver cells) or lymphocytes (immune cells), researchers could perform the following:
Transcriptomics (RNA-Seq): Analyze changes in gene expression to see if the compound alters pathways related to cellular stress, inflammation, or metabolism.
Proteomics: Quantify changes in the protein landscape to identify any off-target protein binding or downstream effects on cellular machinery.
Metabolomics: Profile changes in small-molecule metabolites to understand how the cell's metabolic network is perturbed by the presence of the intermediate.
This data could be valuable for understanding whether trace amounts of this precursor could have biological effects. Such studies could build a more comprehensive safety and activity profile, moving beyond its role as a simple chemical precursor. nih.gov
Table 2: Potential Applications of Omics Technologies for this compound
| Omics Technology | Biological Molecules Measured | Potential Research Questions |
|---|---|---|
| Transcriptomics | RNA (Gene Expression) | Does the compound induce expression of stress-response genes or drug metabolism enzymes in liver cells? |
| Proteomics | Proteins | Does the compound bind to any cellular proteins other than its intended reaction partners? Does it alter the abundance of key structural or functional proteins? |
| Metabolomics | Metabolites (e.g., lipids, amino acids) | Does the presence of the compound disrupt normal cellular metabolism or energy production? |
| Epi-omics | Epigenetic Marks (e.g., DNA methylation) | Could long-term, low-level exposure to the intermediate lead to heritable changes in gene regulation? nih.gov |
Concluding Remarks on the Academic and Scientific Value of Investigating this compound
The academic and scientific value of this compound is multifaceted. Its primary significance is rooted in medicinal and process chemistry as a crucial, well-documented intermediate in the synthesis of Etravirine, a clinically important anti-HIV drug. chemicalbook.comresearchgate.net Its existence and the research surrounding it underscore the importance of synthetic efficiency in making vital medicines accessible.
The potential application of advanced analytical methods, such as MALDI imaging and omics profiling, offers a frontier for new research. Such investigations would elevate the compound from a mere synthetic precursor to a valuable research tool for probing the biological fate and impact of pharmaceutical intermediates. Exploring its behavior in cellular models could provide a more holistic understanding of the entire lifecycle of a drug, from chemical synthesis to its ultimate biological interactions. This contributes valuable knowledge to the fields of drug metabolism, toxicology, and pharmaceutical process optimization.
Furthermore, the availability of labeled isotopes of this compound highlights its utility as a specialized tool for quantitative and mechanistic studies, solidifying its place as a compound of continued, albeit niche, scientific interest. medchemexpress.com
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Desamino 6-Chloro Etravirine, and what analytical techniques validate its purity?
- Methodological Answer : Synthesis typically involves halogenation and deamination steps. Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and isotopic labeling (e.g., 13C3 variants for tracer studies) . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly to verify the absence of amino groups and the presence of chloro substituents. For co-crystal studies, X-ray diffraction can resolve structural modifications .
Q. How is this compound utilized as a reference standard in analytical chemistry?
- Methodological Answer : As a certified reference material (CRM), it is used to calibrate assays for quantifying etravirine derivatives in pharmacokinetic studies. For example, isotopic variants (e.g., 13C3-labeled) enable precise quantification via LC-MS/MS in biological matrices. Ensure batch-specific certificates of analysis (CoA) validate purity (>98%) and stability under storage conditions .
Advanced Research Questions
Q. What in vitro models are appropriate for assessing the resistance profile of this compound against HIV-1 mutants?
- Methodological Answer : Use site-directed mutagenesis to introduce known resistance-associated mutations (e.g., K103N, Y181C) into HIV-1 reverse transcriptase (RT). Employ cell-based antiviral assays (e.g., MT-4 cell line) to measure EC50 values. Compare results to wild-type RT to quantify resistance fold-changes. Pair with structural modeling (e.g., molecular docking) to correlate mutations with reduced binding affinity .
Q. How do structural modifications in this compound influence its pharmacokinetic parameters compared to the parent compound?
- Methodological Answer : Conduct population pharmacokinetic (PopPK) modeling to assess parameters like AUC, Cmax, and half-life. For example:
| Parameter | Etravirine (200 mg bid) | 6-Desamino 6-Chloro Derivative |
|---|---|---|
| AUC12h (ng·h/mL) | 5506 | TBD (hypothesized increase) |
| Half-life (h) | 41 | TBD (potential prolongation) |
| Data from etravirine studies can guide hypotheses for structural analogs . Evaluate hepatic clearance pathways using microsomal assays to identify CYP450 interactions. |
Q. What strategies resolve contradictions in binding affinity data between computational models and experimental assays for this compound?
- Methodological Answer : Validate computational predictions (e.g., molecular dynamics simulations) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics. If discrepancies persist, re-examine force field parameters in simulations or experimental conditions (e.g., buffer pH, temperature). Cross-reference with crystallographic data to confirm binding poses .
Q. How should researchers design experiments to evaluate the metabolic stability of this compound in hepatically impaired populations?
- Methodological Answer : Use hepatocyte cultures or liver microsomes from donors with varying Child–Pugh scores (A–C) to quantify metabolic rates. Monitor for elevated exposures via LC-MS/MS, as seen in severe hepatic impairment (e.g., 60-fold higher etravirine levels in cirrhosis ). Adjust dosing regimens in preclinical models based on extrapolated AUC ratios.
Data Presentation and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50 values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Report variability metrics (interpatient CV: 60%; intrapatient CV: 40%) to contextualize reproducibility challenges .
Q. How can researchers ensure reproducibility when replicating synthesis protocols for this compound?
- Methodological Answer : Document reaction conditions (e.g., solvent purity, catalyst ratios) in detail. Use controlled environments (e.g., inert atmosphere) to minimize batch variability. Share raw analytical data (HPLC chromatograms, NMR spectra) in supplementary materials to enable peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
